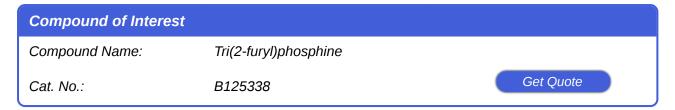


Tri(2-furyl)phosphine synthesis and properties

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An In-depth Technical Guide to Tri(2-furyl)phosphine: Synthesis, Properties, and Applications

Introduction

Tri(2-furyl)phosphine (TFP) is an organophosphorus compound that has emerged as a versatile and crucial ligand in transition-metal-mediated organic synthesis.[1][2] Characterized by the presence of three furan rings attached to a central phosphorus atom, TFP exhibits unique electronic and steric properties that distinguish it from more conventional phosphine ligands like triphenylphosphine.[2][3] Its weaker σ-donating and less sterically demanding nature often leads to enhanced catalytic activity and milder reaction conditions, particularly in palladium-catalyzed cross-coupling reactions.[2][4] This guide provides a comprehensive overview of the synthesis, properties, and key applications of **tri(2-furyl)phosphine**, tailored for researchers and professionals in chemistry and drug development.

Chemical and Physical Properties

Tri(2-furyl)phosphine is a white to off-white crystalline solid under standard conditions.[1][5] It is sensitive to air and should be handled under an inert atmosphere.[5] Key physical and identifying properties are summarized in the table below.

Table 1: Physical and Chemical Properties of Tri(2-furyl)phosphine



Property	Value	References
Appearance	White to off-white crystalline powder	[1][5][6]
Molecular Formula	C12H9O3P	[7][8]
Molecular Weight	232.17 g/mol	[7][9]
CAS Number	5518-52-5	[7][10]
Melting Point	59-64 °C	[1][7][10]
Boiling Point	136 °C at 4 mmHg	[7][10]
Assay	≥97.5%	[6][7]
Storage Temperature	Room Temperature	[10]
InChI Key	DLQYXUGCCKQSRJ- UHFFFAOYSA-N	[5][7]
SMILES	c1coc(c1)P(c2ccco2)c3ccco3	[7][11]

Spectroscopic Data

The structural identity and purity of **tri(2-furyl)phosphine** are typically confirmed using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Spectroscopic Data for Tri(2-furyl)phosphine



Technique	Data	References
¹ H NMR	Spectrum conforms to the expected structure.	[5][11]
¹³ C NMR	Spectrum conforms to the expected structure.	[9]
³¹ P NMR	Spectrum conforms to the expected structure.	[5][9]
Infrared (IR)	Spectrum conforms to the expected structure.	[6]

The furyl substituents have a notable shielding effect on the phosphorus nucleus in ³¹P NMR spectroscopy, despite being electron-withdrawing.[3]

Synthesis of Tri(2-furyl)phosphine

Several synthetic routes to **tri(2-furyl)phosphine** have been developed, primarily involving the reaction of a 2-furyl organometallic reagent with a phosphorus trihalide. Early methods often suffered from low yields (30-40%).[4]

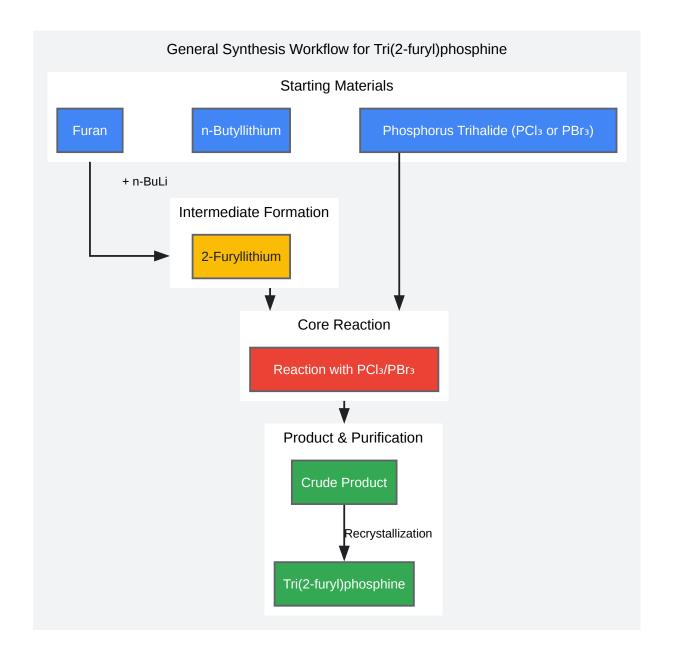
Common Synthetic Pathways

- Lithiation of Furan: This is a widely used method where furan is directly lithiated, typically at the α-position, using an organolithium reagent like n-butyllithium.[12][13] The resulting 2-furyllithium is then reacted with phosphorus trichloride (PCl₃) or phosphorus tribromide (PBr₃).[4][14] The basicity of the organolithium reagent can sometimes lead to side reactions and lower yields.[4]
- Grignard Reaction: An alternative approach involves the preparation of a Grignard reagent from 2-bromofuran and magnesium.[14] This reagent is then reacted with PCl₃.[14][15]
- Improved Organocerium Method: To circumvent the issues associated with the high basicity
 of organolithium reagents, an improved method utilizes an organocerium intermediate.[4] 2Furyllithium is first transmetalated with anhydrous cerium(III) chloride to form a less basic



organocerium reagent, which then reacts more cleanly with PCI₃ to give **tri(2-furyl)phosphine** in significantly higher yields (around 74%).[4]

Below is a logical workflow for the synthesis of Tri(2-furyl)phosphine.



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Caption: General synthesis workflow for Tri(2-furyl)phosphine.



Detailed Experimental Protocol: Improved Organocerium Method

This protocol is adapted from the high-yield synthesis described in the literature.[4]

Objective: To synthesize **tri(2-furyl)phosphine** in high yield by mitigating side reactions using an organocerium intermediate.

Materials:

- Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
- Furan (freshly distilled)
- n-Butyllithium (in hexanes)
- Phosphorus trichloride (PCl₃)
- Tetrahydrofuran (THF, anhydrous)
- · Petroleum ether or hexanes for recrystallization
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Dichloromethane (CH₂Cl₂)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

- Two-necked round-bottom flasks
- Spin bar
- · Schlenk line or inert gas (Nitrogen/Argon) manifold
- Vacuum pump
- Heating mantle



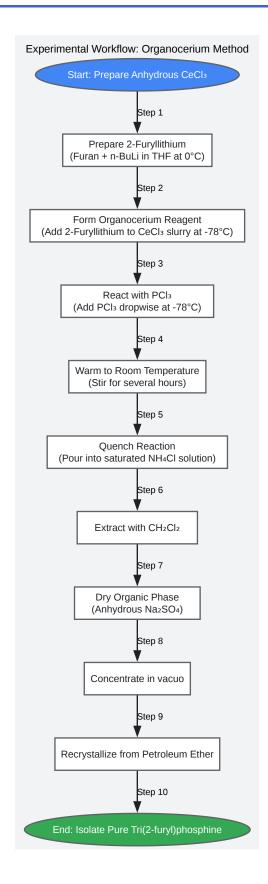




- Syringes and needles
- Cannula
- Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Workflow Diagram:





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Caption: Step-by-step experimental workflow for the organocerium method.



Procedure:

- Preparation of Anhydrous Cerium(III) Chloride:
 - Place cerium(III) chloride heptahydrate in a two-necked flask equipped with a spin bar.
 - Heat the flask to ~150 °C under vacuum (e.g., 1 mmHg) with stirring for approximately 2-3 hours. The hydrated salt will transform into a fine, white powder of anhydrous CeCl₃.[4][14]
 - \circ Allow the flask to cool to room temperature under an inert atmosphere (N₂ or Ar).
- Formation of the Organocerium Reagent:
 - Add anhydrous THF to the flask containing anhydrous CeCl₃ to create a slurry.
 - Cool the slurry to -78 °C in a dry ice/acetone bath.
 - In a separate flask, prepare a solution of 2-furyllithium by adding n-butyllithium dropwise to a solution of furan in anhydrous THF at 0 °C.[4]
 - Transfer the freshly prepared 2-furyllithium solution to the CeCl₃ slurry at -78 °C via cannula.
 - Stir the resulting mixture at -78 °C for 1 hour.
- Reaction with Phosphorus Trichloride:
 - While maintaining the temperature at -78 °C, add a solution of PCl₃ in anhydrous THF dropwise to the organocerium reagent.
 - After the addition is complete, stir the reaction mixture at -78 °C for another hour.
- Work-up and Purification:
 - Remove the cooling bath and allow the reaction to naturally warm to room temperature.
 Continue stirring for at least 3 hours.[14]



- Pour the reaction mixture into a saturated aqueous solution of ammonium chloride to quench the reaction.[14]
- Separate the organic layer. Extract the aqueous layer multiple times with dichloromethane.
 [14]
- Combine all organic phases and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
- Recrystallize the crude solid from petroleum ether or hexanes to yield pure tri(2-furyl)phosphine as a white crystalline solid.[14]

Applications in Research and Development

Tri(2-furyl)phosphine is primarily valued as a ligand in catalysis, but its applications extend to pharmaceutical and materials science.[1][16]

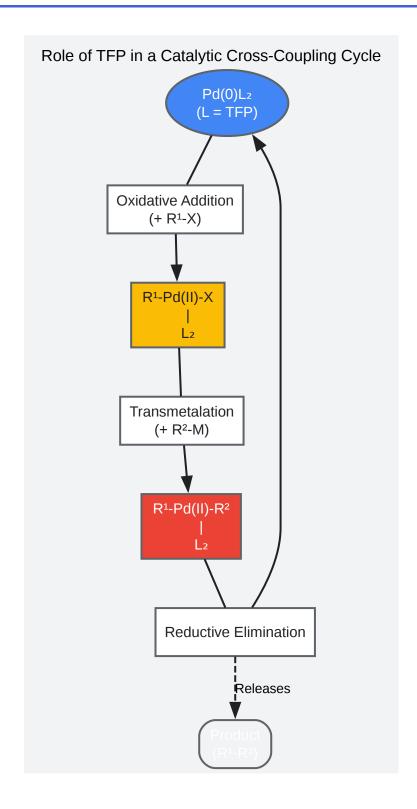
Homogeneous Catalysis

TFP is an exceptional ligand for a variety of palladium-catalyzed cross-coupling reactions.[1] [17] Its use often allows for milder reaction conditions, which can help in attenuating unwanted side reactions.[2][4]

- Stille Coupling: TFP was first identified as a superior ligand for the Stille reaction, where it
 was shown to cause large rate accelerations, allowing reactions to proceed at lower
 temperatures.[4][18]
- Negishi Coupling: It is effective in palladium-catalyzed Negishi cross-coupling reactions.[2]
- Other Reactions: TFP has also been successfully employed as a ligand in Suzuki, Heck, and C-H arylation/alkenylation reactions.[3][10]

Below is a simplified diagram illustrating the role of a phosphine ligand like TFP in a generic Pd(0)-catalyzed cross-coupling cycle.





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